molecular formula C14H12N2O3 B13872194 Ethyl 4-methyl-2-(4-cyanophenyl)oxazole-5-carboxylate

Ethyl 4-methyl-2-(4-cyanophenyl)oxazole-5-carboxylate

Cat. No.: B13872194
M. Wt: 256.26 g/mol
InChI Key: NXOJDHWEVZYPQV-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(4-cyanophenyl)oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(4-cyanophenyl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-(4-cyanophenyl)acetate with a suitable nitrile oxide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(4-cyanophenyl)oxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxazole derivatives, amines, and other functionalized compounds depending on the specific reaction conditions .

Scientific Research Applications

Ethyl 4-methyl-2-(4-cyanophenyl)oxazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(4-cyanophenyl)oxazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-(4-cyanophenyl)oxazole-5-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-3-18-14(17)12-9(2)16-13(19-12)11-6-4-10(8-15)5-7-11/h4-7H,3H2,1-2H3

InChI Key

NXOJDHWEVZYPQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)C2=CC=C(C=C2)C#N)C

Origin of Product

United States

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